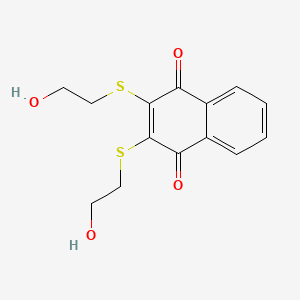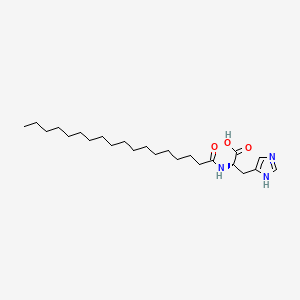
奥卡匹隆
概述
描述
奥卡哌酮是一种苯并异噁唑类抗精神病药物,最初由杨森制药公司开发。它以其对血清素和多巴胺受体的高亲和性而闻名,使其成为一种有效的抗精神病药物。 奥卡哌酮已被研究用于治疗精神分裂症和精神分裂症情感障碍的潜在用途 .
科学研究应用
奥卡哌酮因其药理特性而被广泛研究。 它已显示出对血清素和多巴胺受体具有有效的拮抗活性,使其在控制精神分裂症症状方面有效。 此外,奥卡哌酮已被用于研究以了解抗精神病药物的作用机制及其对神经递质系统的影响 .
作用机制
奥卡哌酮主要通过拮抗血清素 (5-HT2) 和多巴胺 (D2) 受体发挥作用。 这种双重拮抗作用有助于减少精神分裂症的阳性症状,如幻觉和妄想。 中脑边缘通路中 D2 受体的阻断对其抗精神病作用尤其重要。 此外,奥卡哌酮与肾上腺素和组胺受体的相互作用有助于其整体药理特征 .
生化分析
Biochemical Properties
Ocaperidone primarily binds with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors . As an antagonist at these receptors, Ocaperidone inhibits their activity, which is crucial in its role as an antipsychotic. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal activity, contributing to its therapeutic effects in managing symptoms of schizophrenia .
Cellular Effects
Ocaperidone influences various cellular processes, particularly in the central nervous system. By blocking dopamine D2 receptors, it reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia . Additionally, Ocaperidone’s antagonistic action on serotonin receptors affects cell signaling pathways and gene expression, leading to alterations in neurotransmitter levels and neuronal communication . These interactions can impact cellular metabolism and overall cell function, contributing to the compound’s therapeutic and side effects.
Molecular Mechanism
The primary mechanism of action of Ocaperidone involves the central D2 receptor blockade, which is common to all neuroleptics used to treat positive symptoms of schizophrenia . Ocaperidone also binds to serotonin receptors, alpha adrenergic receptors, and histamine receptors, inhibiting their activity. These binding interactions result in the modulation of neurotransmitter release and neuronal activity, leading to its antipsychotic effects . The compound’s ability to inhibit these receptors is crucial for its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ocaperidone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that while Ocaperidone is effective at controlling symptoms of schizophrenia, its prolonged use can lead to an unacceptable amount of extrapyramidal side effects . These long-term effects are likely due to the compound’s interaction with multiple receptors and the resulting changes in neurotransmitter levels and neuronal activity.
Dosage Effects in Animal Models
The effects of Ocaperidone vary with different dosages in animal models. At therapeutic doses, Ocaperidone effectively manages symptoms of schizophrenia by modulating neurotransmitter activity . At higher doses, the compound can produce toxic or adverse effects, including extrapyramidal side effects . These threshold effects highlight the importance of careful dosage management to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
Ocaperidone is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that modulate neurotransmitter levels . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic and side effects. Understanding these metabolic pathways is crucial for optimizing Ocaperidone’s use in clinical settings.
Transport and Distribution
Ocaperidone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic efficacy and side effects. The distribution of Ocaperidone within the central nervous system is particularly important for its antipsychotic effects.
Subcellular Localization
The subcellular localization of Ocaperidone can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . These localization patterns are crucial for Ocaperidone’s interaction with receptors and other biomolecules, influencing its therapeutic and side effects.
准备方法
奥卡哌酮的合成涉及一个收敛的合成路线。 最后一步需要将侧链连接到 3-(2-溴乙基)-2,9-二甲基-4H-吡啶并[1,2-a]嘧啶-4-酮和 6-氟-3-(4-哌啶基)-1,2-苯并异噁唑之间 . 反应条件通常涉及使用有机溶剂和控制温度以确保正确形成所需产物。 工业生产方法可能涉及扩大这种合成路线,并针对产量和纯度进行优化。
化学反应分析
奥卡哌酮会发生各种化学反应,包括:
氧化: 这种反应可以在哌啶环上发生,导致形成 N-氧化衍生物。
还原: 还原反应可以靶向苯并异噁唑环,可能导致形成还原衍生物。
这些反应中常用的试剂包括过氧化氢等氧化剂、氢化锂铝等还原剂以及用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
奥卡哌酮类似于利培酮和氟哌啶醇等其他抗精神病药物。 它的特点是动物研究中更高的效力和疗效。 与利培酮相比,奥卡哌酮对血清素和多巴胺受体的拮抗作用更加平衡,这可能有助于其独特的药理作用 . 其他类似化合物包括苯哌啶醇、三氟哌啶醇和匹仑哌酮 .
属性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129029-23-8 | |
| Record name | Ocaperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocaperidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCAPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
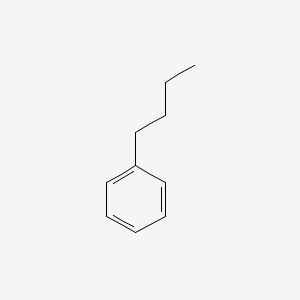
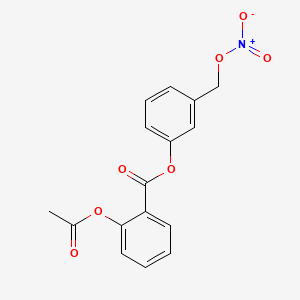

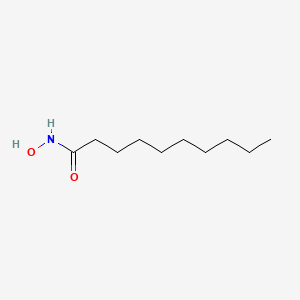
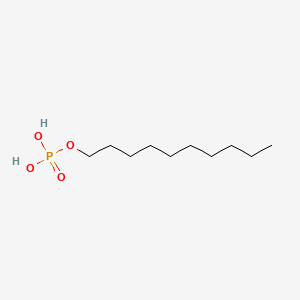
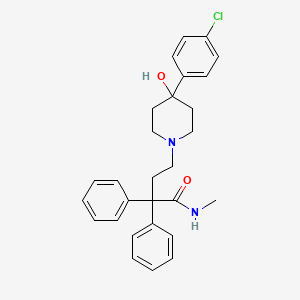
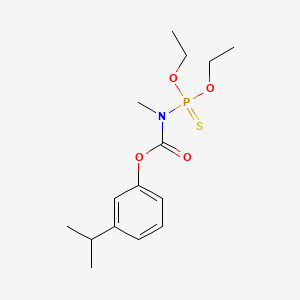
![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)

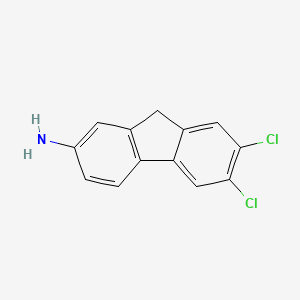
![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)
